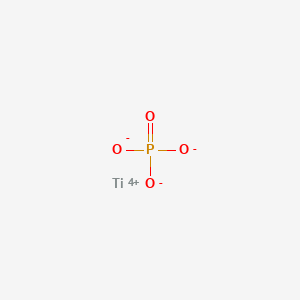
Phosphoric acid, titanium(4+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, titanium(4+) salt is a chemical compound that is commonly used in scientific research. It is a white, odorless powder that is soluble in water. This compound is used in a variety of applications, including as a catalyst in organic reactions, as a coating for surfaces, and as a material for the production of nanoparticles. In
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, titanium(4+) salt is used in a variety of scientific research applications. It is commonly used as a catalyst in organic reactions, particularly in the production of esters and amides. It is also used as a coating for surfaces, such as glass and ceramics, to improve their mechanical and chemical properties. Additionally, it is used as a material for the production of nanoparticles, which have a variety of applications in fields such as medicine and electronics.
Wirkmechanismus
The mechanism of action of phosphoric acid, titanium(4+) salt is not fully understood. It is believed to act as a Lewis acid catalyst, which means that it accepts electron pairs from other molecules to facilitate chemical reactions. This property makes it useful in organic synthesis reactions, where it can be used to promote the formation of new chemical bonds.
Biochemische Und Physiologische Effekte
Phosphoric acid, titanium(4+) salt has not been extensively studied for its biochemical and physiological effects. However, it is generally considered to be non-toxic and safe for use in laboratory experiments. It is not known to have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using phosphoric acid, titanium(4+) salt in laboratory experiments is its high purity. The synthesis method produces a product that is free of impurities, which makes it useful for sensitive experiments. Additionally, its catalytic properties make it useful in a variety of organic reactions.
One limitation of using phosphoric acid, titanium(4+) salt is its relatively high cost. It is also not suitable for all types of reactions, as its catalytic properties are specific to certain types of chemical reactions.
Zukünftige Richtungen
There are many potential future directions for research involving phosphoric acid, titanium(4+) salt. One area of interest is the development of new applications for the compound, particularly in the field of nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential effects on human health. Finally, efforts could be made to develop more cost-effective synthesis methods for the compound, which would make it more accessible for laboratory experiments.
Synthesemethoden
Phosphoric acid, titanium(4+) salt is synthesized by reacting titanium tetrachloride with phosphoric acid. The reaction produces a white precipitate, which is then washed and dried to obtain the final product. This method is relatively simple and yields a high purity product.
Eigenschaften
CAS-Nummer |
17017-57-1 |
|---|---|
Produktname |
Phosphoric acid, titanium(4+) salt |
Molekularformel |
O4PTi+ |
Molekulargewicht |
142.84 g/mol |
IUPAC-Name |
titanium(4+);phosphate |
InChI |
InChI=1S/H3O4P.Ti/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+4/p-3 |
InChI-Schlüssel |
SCZMHJCEJAGXRV-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Ti+4] |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[Ti+4] |
Andere CAS-Nummern |
17017-57-1 |
Verwandte CAS-Nummern |
13772-30-0 (titanium(4+)-PO4[2:1]) 15578-51-5 (titanium(4+)-PO4[4:3]) |
Synonyme |
titanium phosphate titanium phosphate (1:1) titanium phosphate (2:1) titanium phosphate (4:3) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



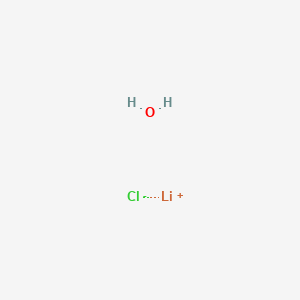
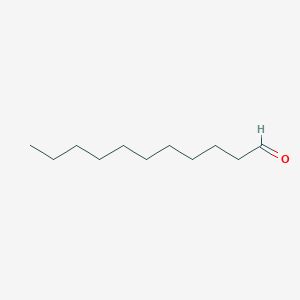
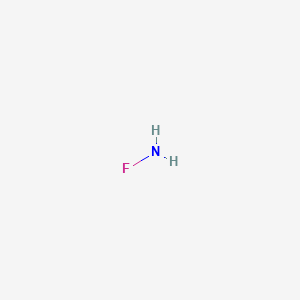

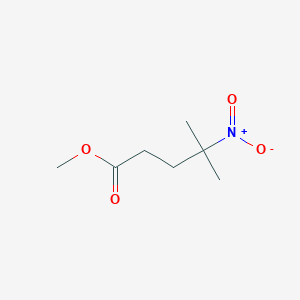





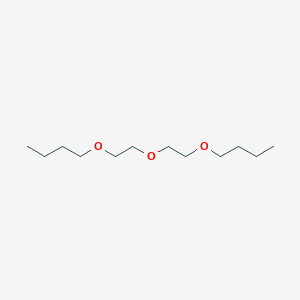
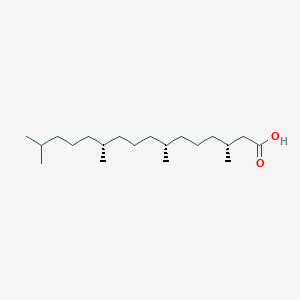

![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)